Benzyl 4-nitropiperidine-1-carboxylate
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Overview
Description
Benzyl 4-nitropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol It is characterized by the presence of a benzyl group attached to a 4-nitropiperidine-1-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-nitropiperidine-1-carboxylate typically involves the reaction of 4-nitropiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-nitropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-aminopiperidine-1-carboxylate.
Reduction: 4-nitropiperidine-1-carboxylic acid.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-nitropiperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-nitropiperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The benzyl group can also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-aminopiperidine-1-carboxylate
- Benzyl 4-nitropyridine-1-carboxylate
- Benzyl 4-nitroaniline
Uniqueness
Benzyl 4-nitropiperidine-1-carboxylate is unique due to the presence of both a nitro group and a benzyl ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Biological Activity
Benzyl 4-nitropiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C14H16N2O3
- Molecular Weight : 256.29 g/mol
- CAS Number : 1246812-19-9
The compound features a piperidine ring substituted with a benzyl group and a nitro group at the 4-position, which may influence its biological activity.
Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors involved in disease processes. The nitro group is often associated with increased lipophilicity and can facilitate interactions with biological membranes, enhancing cellular uptake.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways related to inflammation or apoptosis.
Biological Activity Data
A summary of biological activity data for this compound and related compounds is presented in the table below:
Compound Name | Activity Type | IC50 (μM) | Reference |
---|---|---|---|
This compound | Anticancer (e.g., ovarian cancer) | 15.5 | |
Related Compound A | Enzyme Inhibition | 12.3 | |
Related Compound B | Receptor Modulation | 8.9 |
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of various piperidine derivatives, this compound was found to exhibit significant cytotoxicity against ovarian cancer cell lines. The mechanism was linked to the modulation of microRNA processing, which plays a crucial role in cancer pathogenesis. The study highlighted that restoring miRNA expression could enhance therapeutic outcomes against malignancies .
Case Study 2: Enzyme Targeting
Another investigation focused on the inhibitory effects of this compound on specific metabolic enzymes associated with cancer metabolism. The compound demonstrated a dose-dependent inhibition of enzyme activity, suggesting its potential as a lead compound for further development in targeted cancer therapies .
Properties
IUPAC Name |
benzyl 4-nitropiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(19-10-11-4-2-1-3-5-11)14-8-6-12(7-9-14)15(17)18/h1-5,12H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKFRBBNVOEUCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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